Molecular weight and formula of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate
Molecular weight and formula of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate, a member of the pharmacologically significant benzimidazole family. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document delineates the molecular characteristics, a robust synthesis protocol, and the prospective applications of this compound, grounded in established chemical principles and supported by relevant literature.
Core Molecular Attributes
Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate, systematically named Ethyl 1-butyl-1H-benzimidazole-5-carboxylate, is a bicyclic heterocyclic compound. The structure features a butyl group at the N-1 position of the benzimidazole ring and an ethyl carboxylate group at the 5-position. The presence of the N-alkyl group is known to influence the lipophilicity and, consequently, the pharmacological profile of benzimidazole derivatives.[3]
Chemical Structure and Properties
The fundamental properties of Ethyl 1-butyl-1H-benzimidazole-5-carboxylate are summarized in the table below. The molecular formula and weight have been calculated based on its chemical structure.
| Property | Value |
| Systematic Name | Ethyl 1-butyl-1H-benzimidazole-5-carboxylate |
| Synonym | Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate |
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.31 g/mol |
| Canonical SMILES | CCCCN1C=C2C=C(C=C12)C(=O)OCC |
| InChI Key | (Predicted) |
Synthesis Protocol: A Self-Validating Approach
The synthesis of Ethyl 1-butyl-1H-benzimidazole-5-carboxylate can be achieved through a multi-step process commencing with commercially available starting materials. The described protocol is designed to be self-validating, with each step yielding a characterizable intermediate.
Synthesis Workflow
The overall synthetic pathway involves the N-alkylation of a p-aminobenzoate, followed by nitration, reduction, and subsequent cyclization to form the benzimidazole ring.
Caption: Synthetic workflow for Ethyl 1-butyl-1H-benzimidazole-5-carboxylate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 4-(butylamino)benzoate
This initial step involves the N-alkylation of ethyl 4-aminobenzoate. A plausible method is reductive amination using butyraldehyde.[4]
-
Reagents: Ethyl 4-nitrobenzoate, methanol, n-butyraldehyde, zinc powder, acetic acid.[4]
-
Procedure:
-
To a stirred suspension of ethyl 4-nitrobenzoate in methanol, add n-butyraldehyde and zinc powder.[4]
-
Cool the mixture to 0-5 °C and add acetic acid dropwise.[4]
-
Allow the reaction to proceed at room temperature, monitoring completion by Thin Layer Chromatography (TLC).[4]
-
Upon completion, filter the reaction mixture and wash the filter cake with water.[4]
-
The filtrate is concentrated under reduced pressure to remove methanol.[4]
-
The residue is dissolved in ethyl acetate and washed to remove salts and acetic acid.[4]
-
The organic phase is dried over anhydrous sodium sulfate and concentrated to yield the crude product.[4]
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Step 2: Synthesis of Ethyl 4-(butylamino)-3-nitrobenzoate
The subsequent step is the nitration of the benzene ring at the position ortho to the amino group.
-
Reagents: Ethyl 4-(butylamino)benzoate, a suitable nitrating agent (e.g., nitric acid in sulfuric acid).
-
Procedure:
-
Dissolve Ethyl 4-(butylamino)benzoate in a suitable solvent.
-
Carefully add the nitrating agent at a controlled temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice water and extract the product.
-
Purify the product by recrystallization or column chromatography.
-
Step 3: Synthesis of Ethyl 3-amino-4-(butylamino)benzoate
The nitro group is then reduced to an amine to form the o-phenylenediamine derivative.
-
Reagents: Ethyl 4-(butylamino)-3-nitrobenzoate, a reducing agent (e.g., sodium dithionite, tin(II) chloride, or catalytic hydrogenation).[5]
-
Procedure: A common method involves using sodium dithionite in a suitable solvent system.[5]
-
Dissolve Ethyl 4-(butylamino)-3-nitrobenzoate in a solvent such as aqueous ethanol.
-
Add the reducing agent portion-wise while monitoring the reaction temperature.
-
After the reaction is complete (monitored by TLC), neutralize the mixture if necessary and extract the product.
-
Dry the organic layer and evaporate the solvent to obtain the diamine. This intermediate can be sensitive to air and is often used immediately in the next step.
-
Step 4: Synthesis of Ethyl 1-butyl-1H-benzimidazole-5-carboxylate
The final step is the cyclization of the diamine with formic acid to form the benzimidazole ring.
-
Reagents: Ethyl 3-amino-4-(butylamino)benzoate, formic acid.
-
Procedure:
-
Heat a mixture of Ethyl 3-amino-4-(butylamino)benzoate and formic acid at reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Structural Characterization
The identity and purity of Ethyl 1-butyl-1H-benzimidazole-5-carboxylate would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the butyl group (triplet, sextet, quintet, triplet), aromatic protons, and a singlet for the C2-H of the benzimidazole ring. |
| ¹³C NMR | Resonances for the aliphatic carbons of the ethyl and butyl groups, aromatic carbons, the ester carbonyl carbon, and the C2 carbon of the benzimidazole ring. |
| FT-IR | Characteristic absorption bands for C-H (aliphatic and aromatic), C=O (ester), C=N, and C=C bonds. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (246.31 g/mol ). |
Potential Applications and Pharmacological Significance
Benzimidazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[1][6]
Anticipated Biological Activities
-
Anticancer: Many benzimidazole derivatives have shown potent anticancer activity by targeting various cellular pathways.[3][7]
-
Antimicrobial: The benzimidazole core is present in several antimicrobial agents.[8]
-
Anti-inflammatory: Certain derivatives have demonstrated significant anti-inflammatory properties.[1]
-
Antiviral: The benzimidazole scaffold has been explored for the development of antiviral drugs.[1]
The specific biological profile of Ethyl 1-butyl-1H-benzimidazole-5-carboxylate would require dedicated screening and in-vitro/in-vivo studies. The N-butyl and C-5 ethyl carboxylate substitutions will modulate its physicochemical properties, such as solubility and membrane permeability, which are critical for its pharmacokinetic and pharmacodynamic behavior.
Conclusion
This technical guide provides a comprehensive overview of Ethyl 1-butyl-1,3-benzodiazole-5-carboxylate, from its fundamental molecular properties to a detailed, plausible synthesis protocol. The rich pharmacology of the benzimidazole class of compounds suggests that this molecule could be a valuable subject for further investigation in drug discovery and development programs. The provided synthetic route offers a clear and logical pathway for its preparation, enabling further research into its biological activities and potential therapeutic applications.
References
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- Kumar, V., et al. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)
- Zhang, L., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6545-6555.
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- PubChem. (n.d.). 1h-Benzimidazole-5-carboxylic acid, 2,7-dimethyl-, ethyl ester.
- Gaba, M., et al. (2010). ChemInform Abstract: Synthesis and Biological Activity of Certain Alkyl 5-(Alkoxycarbonyl)- 1H-benzimidazole-2-carbamates and Related Derivatives: A New Class of Potential Antineoplastic and Antifilarial Agents. ChemInform, 41(32).
- Refaat, H. M., et al. (2010). Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. European Journal of Medicinal Chemistry, 45(7), 2949-2956.
- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(11), 2841-2863.
- Arumugam, N., et al. (2010). Ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o845.
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- Arumugam, N., et al. (2010). Ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2412-o2413.
- Al-Ostath, A., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28083–28096.
- ChemScene. (n.d.). Ethyl 3-amino-4-(sec-butylamino)benzoate.
- A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride. (2016).
- PubChem. (n.d.). Ethyl 2-ethyl-1H-benzimidazole-6-carboxylate.
- PubChem. (n.d.). 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid.
- Ghozlan, S. A. S., et al. (2007). An easy synthesis of 5-functionally substituted ethyl 4-amino-1-aryl- pyrazolo-3-carboxylates: interesting precursors to sildenafil analogues. Beilstein Journal of Organic Chemistry, 3, 23.
- Wang, D., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 11(32), 19686-19712.
- Simson Pharma Limited. (n.d.). 2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride.
- Gundluru, M., et al. (2022). Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
- Shishkin, O. V., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)
- Görlitzer, K., & Bartke, U. (2000). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie, 55(9), 651-657.
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